molecular formula C14H17N3O3 B11847631 1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one CAS No. 62235-23-8

1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one

Cat. No.: B11847631
CAS No.: 62235-23-8
M. Wt: 275.30 g/mol
InChI Key: KAKFOIUBDXESNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This specific compound features a nitro group at the 6th position and a methyl group at the 3rd position on the indazole ring, with a hexanone chain attached at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one typically involves the following steps:

    Nitration: The starting material, 3-methylindazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.

    Alkylation: The nitrated product is then subjected to alkylation with hexanone under basic conditions to attach the hexanone chain at the 1st position of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

    Oxidation: The hexanone chain can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-(3-Methyl-6-amino-1H-indazol-1-yl)hexan-1-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    1-(3-Methyl-1H-indazol-1-yl)hexan-1-one: Lacks the nitro group, resulting in different chemical and biological properties.

    1-(6-Nitro-1H-indazol-1-yl)hexan-1-one: Lacks the methyl group, affecting its reactivity and interactions.

    1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one: Shorter alkyl chain, influencing its solubility and biological activity.

Uniqueness: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one is unique due to the presence of both the nitro and methyl groups on the indazole ring, as well as the hexanone chain. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

62235-23-8

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

1-(3-methyl-6-nitroindazol-1-yl)hexan-1-one

InChI

InChI=1S/C14H17N3O3/c1-3-4-5-6-14(18)16-13-9-11(17(19)20)7-8-12(13)10(2)15-16/h7-9H,3-6H2,1-2H3

InChI Key

KAKFOIUBDXESNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.